molecular formula C21H32N4O B5589382 [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

Cat. No.: B5589382
M. Wt: 356.5 g/mol
InChI Key: TYSZFSRUNNOZOX-FUHWJXTLSA-N
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Description

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a cyclohexyl group, and a diazabicyclo nonane moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[32Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure the selectivity and efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This could lead to the discovery of new biochemical pathways and therapeutic targets .

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects .

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[322]nonan-6-yl]methanone apart is its unique combination of structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-23-13-16-10-11-18(15-23)25(14-16)21(26)19-9-6-12-22-20(19)24(2)17-7-4-3-5-8-17/h6,9,12,16-18H,3-5,7-8,10-11,13-15H2,1-2H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZFSRUNNOZOX-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N(C2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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